molecular formula C10H17ClF3N B6219283 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride CAS No. 2751614-36-3

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride

Cat. No.: B6219283
CAS No.: 2751614-36-3
M. Wt: 243.7
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Description

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring with a trifluoromethyl group. This can be achieved through a series of reactions, including halogenation and cyclization. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can interact with various biological pathways. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-[1-(trifluoromethyl)cyclobutyl]piperidine: Lacks the hydrochloride salt form but has similar structural features.

    3-[1-(trifluoromethyl)cyclobutyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    3-[1-(trifluoromethyl)cyclobutyl]morpholine: Features a morpholine ring, offering different chemical properties.

Uniqueness

3-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

2751614-36-3

Molecular Formula

C10H17ClF3N

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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